L-Leucine-p-nitroanilide is a substrate for the colorimetric determination of leucine aminopeptidase.
Related Compounds
L-Alanine-p-nitroanilide
Relevance: L-Alanine-p-nitroanilide is structurally similar to L-Leucine-p-nitroanilide, differing only in the N-terminal amino acid residue. Both compounds are commonly employed as substrates for aminopeptidases in enzymatic assays. Notably, research indicates that Aeromonas aminopeptidase exhibits significantly higher activity towards L-Leucine-p-nitroanilide compared to L-Alanine-p-nitroanilide []. This suggests that the enzyme might possess a greater affinity for the leucine residue over the alanine residue in the substrate.
L-Valine-p-nitroanilide
Relevance: L-Valine-p-nitroanilide shares a close structural resemblance with L-Leucine-p-nitroanilide, with the only difference being the N-terminal amino acid. Similar to the observation with L-Alanine-p-nitroanilide, Aeromonas aminopeptidase demonstrates a higher preference for L-Leucine-p-nitroanilide over L-Valine-p-nitroanilide [], implying potential differences in substrate binding affinities.
L-Leucinamide
L-Leucine-β-naphthylamide
S-Benzyl-L-cysteine-p-nitroanilide (BCN)
Relevance: BCN is relevant in the context of studying enzymes involved in peptide hydrolysis. While structurally dissimilar to L-Leucine-p-nitroanilide, BCN serves as a substrate for oxytocinase, highlighting the diverse range of substrates employed to investigate the activity of peptidases [, ].
Relevance: ZANPE, while structurally different from L-Leucine-p-nitroanilide, helps characterize the substrate specificity of recombinant bromelain, an enzyme with proteolytic activity []. The use of multiple substrates with varying structures helps define the enzyme's substrate preferences and potential biological roles.
Relevance: ZAANA, although structurally dissimilar to L-Leucine-p-nitroanilide, plays a role in understanding the substrate specificity and kinetic parameters of recombinant bromelain, an enzyme with proteolytic activity []. The ability of bromelain to hydrolyze both ZAANA and L-Leucine-p-nitroanilide suggests a broader substrate specificity for this enzyme.
Relevance: ZPVANA, though structurally distinct from L-Leucine-p-nitroanilide, is valuable in determining the kinetic properties and substrate specificity of recombinant bromelain []. The ability of bromelain to hydrolyze ZPVANA suggests it might have a role in processing peptides containing arginine residues.
Relevance: Although structurally different from L-Leucine-p-nitroanilide, PFLNA serves as a substrate for recombinant bromelain [], indicating the broad substrate specificity of this enzyme.
Succinyl-L-alanyl-L-alanyl-p-nitroanilide
Relevance: This compound, although structurally different from L-Leucine-p-nitroanilide, helps understand the substrate specificity of proteolytic enzymes []. The ability of chymotrypsin to hydrolyze this substrate, albeit to a lesser extent than its preferred substrates, highlights the importance of using a range of substrates to fully characterize enzyme activity.
Glutaryl-L-phenylalanine-p-nitroanilide
Relevance: This compound is relevant as it is used to measure the activity of chymotrypsin, an enzyme relevant to the study discussed in paper []. While structurally different from L-Leucine-p-nitroanilide, the use of Glutaryl-L-phenylalanine-p-nitroanilide as a substrate provides insights into the activity and potential degradation of chymotrypsin in the presence of Escherichia coli.
Benzoyl-DL-arginine-p-nitroanilide
Relevance: This compound, although structurally different from L-Leucine-p-nitroanilide, is relevant as it is used to investigate the presence and activity of trypsin-like peptidases in various biological samples [, ]. The absence of detectable hydrolysis of this substrate in certain samples, in contrast to L-Leucine-p-nitroanilide, suggests the presence of specific aminopeptidases rather than broader-specificity proteases like trypsin.
L-Lysine-p-nitroanilide
Relevance: L-Lysine-p-nitroanilide, while structurally similar to L-Leucine-p-nitroanilide, is specifically used to assess the activity of aminopeptidase B []. The absence of detectable hydrolysis of L-Lysine-p-nitroanilide in certain samples, unlike L-Leucine-p-nitroanilide, suggests the absence or low activity of aminopeptidase B in those specific biological contexts.
α-N-Benzoyl-DL-arginine-p-nitroanilide (BApNA)
Relevance: BApNA is relevant as it helps to characterize the proteolytic activity in the alimentary systems of Sitophilus weevils []. While structurally different from L-Leucine-p-nitroanilide, the hydrolysis of BApNA by a specific enzyme in S. granarius, which is inhibited by trypsin inhibitors, suggests the presence of a trypsin-like enzyme in this species.
Succinyl-phenylalanine-p-nitroanilide
Relevance: While structurally different from L-Leucine-p-nitroanilide, Succinyl-phenylalanine-p-nitroanilide serves as a substrate for endopeptidases []. The hydrolysis of this substrate by cell-free extracts of L. casei suggests the presence of endopeptidase activity, which might be related to a cysteine protease, highlighting the diversity of proteolytic enzymes found in biological systems.
Glutaryl-phenylalanine-p-nitroanilide
Relevance: While structurally different from L-Leucine-p-nitroanilide, Glutaryl-phenylalanine-p-nitroanilide is hydrolyzed by cell-free extracts of L. casei, suggesting the presence of endopeptidase activity in these extracts. This observation points towards the presence of enzymes capable of breaking down peptides containing phenylalanine residues [].
L-γ-glutamyl-p-nitroanilide
Relevance: Although structurally different from L-Leucine-p-nitroanilide, L-γ-glutamyl-p-nitroanilide is relevant as it is used to characterize the activity of γ-glutamyl transpeptidase displayed on proteoliposomes []. This study aimed to produce glutathione using glutathione-degrading enzymes in reverse, showcasing a novel approach to glutathione synthesis.
L-Leu-Gly-Gly
Relevance: L-Leu-Gly-Gly, although structurally different from L-Leucine-p-nitroanilide, provides further confirmation of the N-terminal peptide hydrolysis activity of a leucine aminopeptidase produced by Saccharomyces boulardii []. This finding supports the potential therapeutic benefits of S. boulardii in enhancing peptide digestion and absorption in the gut.
Relevance: While structurally different from L-Leucine-p-nitroanilide, this compound is relevant as it is cleaved by an intracellular serine protease from Escherichia coli []. This protease shows similarities to those found in Bacillus species, highlighting a potential evolutionary link between these distantly related bacteria.
Source and Classification
L-Leucine-p-nitroanilide can be synthesized from L-leucine and p-nitroaniline through various chemical reactions. It falls under the category of amino acid substrates and is frequently used in biochemical research to study enzyme kinetics and mechanisms. The compound is commercially available from suppliers such as Sigma-Aldrich, indicating its significance in laboratory settings.
Synthesis Analysis
Methods and Technical Details
The synthesis of L-Leucine-p-nitroanilide typically involves a multi-step process. A notable method includes:
Formation of Boc-L-Leucine: L-leucine is first reacted with BOC anhydride in the presence of sodium hydroxide to form Boc-L-leucine.
Condensation Reaction: The Boc-L-leucine is then subjected to condensation with p-nitroaniline in a pyridine solution, facilitated by phosphorus oxychloride. This step generates the key intermediate, Boc-L-Leu-pNA (Boc-L-leucine-4-nitroaniline).
Final Hydrochloride Formation: The Boc-L-Leu-pNA is treated with hydrogen chloride gas in glacial acetic acid to yield L-Leucine-p-nitroanilide hydrochloride.
This synthesis method offers advantages such as high yield, low cost, and the use of readily available starting materials.
Chemical Reactions Analysis
Reactions and Technical Details
L-Leucine-p-nitroanilide participates in various chemical reactions, primarily hydrolysis catalyzed by enzymes such as leucine aminopeptidases. The reaction mechanism involves the cleavage of the amide bond, resulting in the release of p-nitroaniline and L-leucine:
L Leucine p nitroanilide+H2OenzymeL leucine+p nitroaniline
This reaction can be monitored spectrophotometrically at 410 nm due to the chromogenic nature of p-nitroaniline, making it useful for enzyme activity assays.
Mechanism of Action
Process and Data
The mechanism of action for L-Leucine-p-nitroanilide as a substrate involves its interaction with leucine aminopeptidases. These enzymes catalyze the hydrolysis of peptide bonds adjacent to leucine residues. The process can be summarized as follows:
Enzyme Binding: The enzyme binds to L-Leucine-p-nitroanilide, positioning it for hydrolysis.
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbonyl carbon of the amide bond.
Product Formation: The cleavage of the amide bond results in the formation of free L-leucine and p-nitroaniline.
This mechanism highlights how L-Leucine-p-nitroanilide serves as a model substrate for studying enzyme kinetics and specificity.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Appearance: Typically appears as a white to off-white crystalline powder.
Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; slightly soluble in water.
Stability: Stable under normal laboratory conditions but should be protected from moisture and light.
These properties are essential for handling and utilizing L-Leucine-p-nitroanilide effectively in laboratory experiments.
Applications
Scientific Uses
L-Leucine-p-nitroanilide has several applications in scientific research, including:
Enzyme Activity Assays: It is primarily used as a substrate for measuring leucine aminopeptidase activity in various biological samples.
Biochemical Research: The compound aids in studying enzyme kinetics, mechanisms, and specificity.
Diagnostic Applications: It can serve as a diagnostic tool for assessing enzyme-related disorders by quantifying enzyme activity levels.
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(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Ligustrum sinense, Eleutherococcus divaricatus, and other organisms with data available.